N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and pharmaceuticals
Preparation Methods
The synthesis of N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide can be approached through various synthetic routes. One common method involves the cycloaddition reaction of nitriles and azides, which provides a straightforward technique for the synthesis of 5-substituted 1H-tetrazoles . Sodium azide is often used as an inorganic azide source in conjunction with an ammonium halide as an additive in dipolar aprotic solvents . Industrial production methods may involve the use of eco-friendly approaches such as click chemistry, which utilizes water as a solvent and moderate reaction conditions to achieve high yields .
Chemical Reactions Analysis
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tetrazole ring allows for the stabilization of negative charges by delocalization of electrons, making it reactive towards different reagents . Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic materials . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tetrazole or benzodioxole moieties.
Scientific Research Applications
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is explored for its potential use in treating diseases such as tuberculosis and cancer . In the industry, it can be used in the development of high-performance materials and as a platform for virtual screening .
Mechanism of Action
The mechanism of action of N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects . For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide can be compared with other tetrazole derivatives, such as 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and N3,N6-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine . These compounds share the tetrazole ring but differ in their substituents and overall structure. The uniqueness of this compound lies in its benzodioxole moiety, which imparts distinct chemical and biological properties. Similar compounds include various nitro-azole derivatives and other tetrazole-based molecules used in medicinal and material chemistry .
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c15-8(10-9-11-13-14-12-9)5-1-2-6-7(3-5)17-4-16-6/h1-3H,4H2,(H2,10,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMALQWKMFTOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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